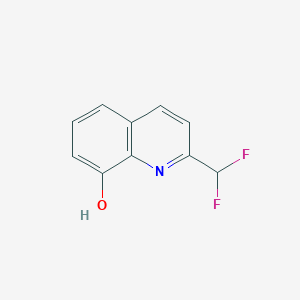![molecular formula C5H3BrN4 B11900875 3-Bromo-1H-pyrazolo[3,4-c]pyridazine CAS No. 1260741-42-1](/img/structure/B11900875.png)
3-Bromo-1H-pyrazolo[3,4-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the family of pyrazolopyridazines These compounds are characterized by the fusion of a pyrazole ring with a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-1H-pyrazole with hydrazine derivatives, followed by cyclization to form the desired pyrazolopyridazine structure . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the pyrazole or pyridazine rings.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridazines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-1H-pyrazolo[3,4-c]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 3-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-1H-pyrazolo[4,3-c]pyridine
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Comparison: 3-Bromo-1H-pyrazolo[3,4-c]pyridazine is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1260741-42-1 |
|---|---|
Molecular Formula |
C5H3BrN4 |
Molecular Weight |
199.01 g/mol |
IUPAC Name |
3-bromo-1H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H,8,9,10) |
InChI Key |
PSXNIVSJYFFTCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1C(=NN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




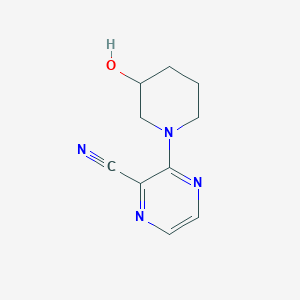
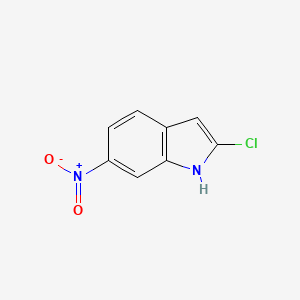
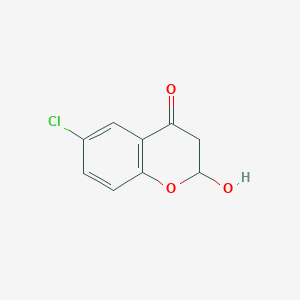
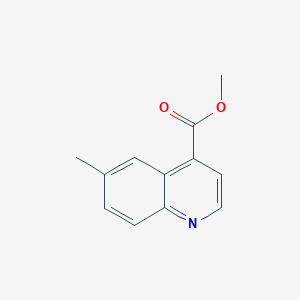
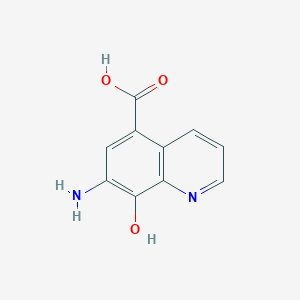
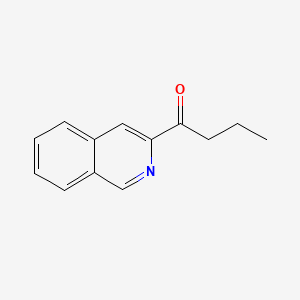
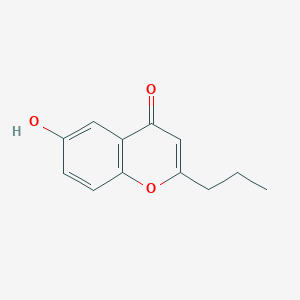


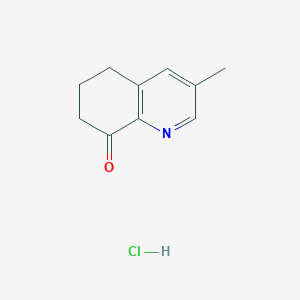
![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)
